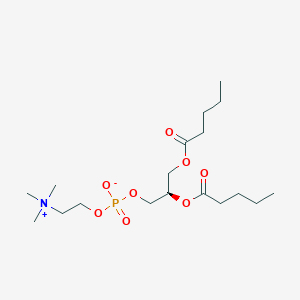
2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hcl
Overview
Description
2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hydrochloride is a deuterated form of dopamine, a well-known neurotransmitter. This compound is often used in scientific research due to its stability and isotopic labeling, which makes it suitable for various analytical applications, including mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hydrochloride typically involves the deuteration of dopamine. The process begins with the preparation of dopamine, which is then subjected to deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the dopamine molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the catechol group to quinone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and alkylating agents are often used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding quinone derivative.
Reduction: The major products are reduced forms of the compound, such as alcohols.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled internal standard in mass spectrometry for the quantitation of dopamine levels.
Biology: Employed in studies involving neurotransmitter dynamics and receptor interactions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of dopamine.
Industry: Applied in the development of diagnostic assays and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hydrochloride is similar to that of dopamine. It acts on dopamine receptors in the brain, influencing various physiological processes such as mood, motivation, and motor control. The deuterium labeling does not significantly alter its interaction with molecular targets but provides a means to trace and quantify the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Dopamine hydrochloride
- 3,4-Dihydroxyphenethylamine hydrochloride
- 3-Hydroxytyramine hydrochloride
- 4-(2-Aminoethyl)-1,2-benzenediol hydrochloride
Uniqueness
2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantitation is essential.
Properties
IUPAC Name |
4-(2-amino-1,1-dideuterioethyl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENFNNZBMHDDG-BCKZTNHCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CN)C1=CC(=C(C=C1)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)
![sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B3044062.png)


![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)






![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)


